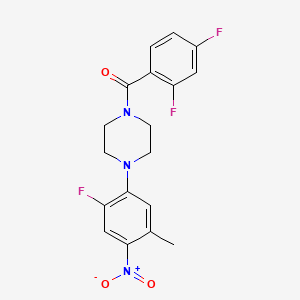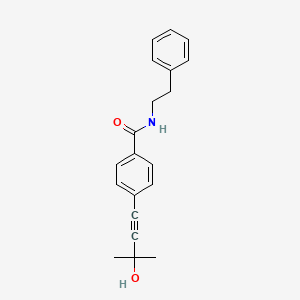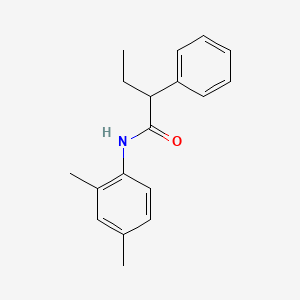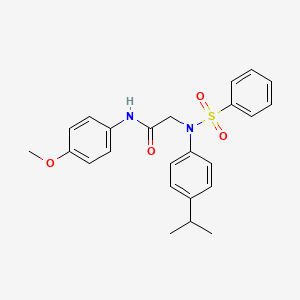![molecular formula C19H22N2O5S B5206492 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5206492.png)
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPAP, is a compound that has been extensively studied for its potential pharmaceutical applications. MPAP is a piperazine derivative and has been found to possess a range of biological activities.
作用機序
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine acts by binding to the serotonin receptor 5-HT1A and the dopamine receptor D2. It acts as an agonist at the 5-HT1A receptor, leading to an increase in the release of serotonin. At the D2 receptor, it acts as an antagonist, leading to a decrease in the release of dopamine. This dual mechanism of action makes 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine a potential therapeutic agent for the treatment of various neurological disorders.
Biochemical and physiological effects:
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, leading to anxiolytic and antidepressant effects. It has also been found to decrease the levels of dopamine in the brain, leading to antipsychotic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and can be synthesized easily. However, 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has some limitations as well. It has poor solubility in water, making it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several potential future directions for research. It can be further studied for its potential therapeutic applications in various neurological disorders. It can also be studied for its potential use as a diagnostic tool for Parkinson's disease. Further research can also be conducted to improve the solubility and half-life of 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine for better efficacy in animal studies.
Conclusion:
In conclusion, 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine is a compound that has been extensively studied for its potential pharmaceutical applications. It has a known mechanism of action and has been found to possess a range of biological activities. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several potential therapeutic applications and can be further studied for its potential use as a diagnostic tool. Further research can also be conducted to improve its efficacy in animal studies.
合成法
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine can be synthesized by reacting 1-(2-methoxyphenoxy)acetyl chloride with piperazine, followed by reaction with phenylsulfonyl chloride. The final product is obtained after purification by column chromatography.
科学的研究の応用
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin receptor agonist and a dopamine receptor antagonist. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has also been studied for its potential use as a diagnostic tool for Parkinson's disease.
特性
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-5-6-10-18(17)26-15-19(22)20-11-13-21(14-12-20)27(23,24)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQFLOHEKCGASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide](/img/structure/B5206437.png)




![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)

![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206507.png)